molecular formula C12H25BrMg B104331 Dodecylmagnesium bromide CAS No. 15890-72-9

Dodecylmagnesium bromide

Cat. No.: B104331
CAS No.: 15890-72-9
M. Wt: 273.54 g/mol
InChI Key: MBHQEXPGNCWWBP-UHFFFAOYSA-M
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Description

Dodecylmagnesium bromide is an organomagnesium compound with the chemical formula C₁₂H₂₅BrMg . It is a colorless to light yellow liquid that is highly reactive and sensitive to air and moisture. This compound is primarily used as a Grignard reagent in organic synthesis, facilitating the formation of carbon-carbon bonds.

Mechanism of Action

Target of Action

Dodecylmagnesium bromide is a Grignard reagent . Grignard reagents are a class of organomagnesium compounds commonly used in organic chemistry for carbon-carbon bond formations . They are typically used as a nucleophile to attack the electrophilic carbon atom that is present within the polar bond of a carbonyl group .

Mode of Action

The mode of action of this compound, like other Grignard reagents, involves the formation of a carbon-carbon bond . The carbon atom in the this compound molecule acts as a nucleophile, attacking the electrophilic carbon atom in the carbonyl group of another molecule . This results in the formation of a new carbon-carbon bond, effectively linking the two molecules together .

Biochemical Pathways

As a grignard reagent, it is known to play a crucial role in various organic synthesis reactions, including the formation of alcohols, acids, and ketones . These reactions are fundamental to many biochemical pathways, including those involved in the synthesis of various biomolecules.

Pharmacokinetics

It is known that grignard reagents, including this compound, are generally sensitive to air and moisture . This suggests that they would likely be unstable in the aqueous environment of the body and may not be well-absorbed or distributed. Furthermore, given their reactivity, they may also be rapidly metabolized or excreted.

Result of Action

The primary result of the action of this compound is the formation of new carbon-carbon bonds . This can lead to the synthesis of a wide range of organic compounds, depending on the specific reactants used . .

Action Environment

The action of this compound is highly dependent on the environmental conditions. It is sensitive to air and moisture, and it requires an anhydrous and oxygen-free environment to remain stable . Temperature, solvent, and the presence of other reactants can also significantly influence its reactivity and the outcome of its reactions .

Biochemical Analysis

Biochemical Properties

Dodecylmagnesium bromide is primarily used in Grignard reactions . In these reactions, it can act as a nucleophile, attacking electrophilic carbon atoms present in other molecules . There is limited information available on the specific enzymes, proteins, and other biomolecules that this compound interacts with.

Cellular Effects

As a Grignard reagent, it is primarily used in synthetic chemistry rather than in biological contexts .

Molecular Mechanism

The molecular mechanism of this compound involves its role as a nucleophile in Grignard reactions . It can form carbon-carbon bonds by attacking electrophilic carbon atoms in other molecules .

Temporal Effects in Laboratory Settings

As a Grignard reagent, it is typically used immediately after preparation due to its reactivity .

Dosage Effects in Animal Models

There is currently no available information on the effects of this compound at different dosages in animal models. It is primarily used in synthetic chemistry and is not typically studied in biological contexts .

Metabolic Pathways

It is a synthetic compound used in organic chemistry .

Transport and Distribution

The transport and distribution of this compound within cells and tissues have not been studied. It is a synthetic compound used in organic chemistry .

Subcellular Localization

It is a synthetic compound used in organic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dodecylmagnesium bromide is typically prepared through the reaction of dodecyl bromide with magnesium metal in the presence of an anhydrous ether solvent, such as diethyl ether. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the compound from reacting with moisture or oxygen.

Reaction Equation:

C12H25Br+MgC12H25MgBr\text{C}_{12}\text{H}_{25}\text{Br} + \text{Mg} \rightarrow \text{C}_{12}\text{H}_{25}\text{MgBr} C12​H25​Br+Mg→C12​H25​MgBr

Industrial Production Methods: In industrial settings, the preparation of this compound follows similar principles but on a larger scale. The process involves the use of large reactors equipped with systems to maintain an inert atmosphere and control the temperature. The reaction mixture is often stirred vigorously to ensure complete reaction of the magnesium metal with the dodecyl bromide.

Chemical Reactions Analysis

Types of Reactions: Dodecylmagnesium bromide primarily undergoes nucleophilic addition reactions, characteristic of Grignard reagents. It reacts with various electrophiles, including carbonyl compounds, to form alcohols, alkenes, and other organic products.

Common Reagents and Conditions:

    Aldehydes and Ketones: React with this compound to form secondary and tertiary alcohols, respectively.

    Esters: React to form tertiary alcohols.

    Carbon Dioxide: Reacts to form carboxylic acids.

Major Products:

    Alcohols: Formed from reactions with aldehydes, ketones, and esters.

    Carboxylic Acids: Formed from reactions with carbon dioxide.

Scientific Research Applications

Chemistry: Dodecylmagnesium bromide is widely used in organic synthesis for the formation of carbon-carbon bonds. It is a key reagent in the synthesis of various complex organic molecules, including pharmaceuticals and agrochemicals.

Biology and Medicine: While its direct applications in biology and medicine are limited, the compounds synthesized using this compound can have significant biological and medicinal properties. For example, it can be used in the synthesis of intermediates for drug development.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including surfactants and polymers. Its ability to form carbon-carbon bonds makes it valuable in the synthesis of complex organic compounds.

Comparison with Similar Compounds

  • Methylmagnesium bromide
  • Ethylmagnesium bromide
  • Octylmagnesium bromide
  • Decylmagnesium bromide
  • Tetradecylmagnesium chloride

Comparison: Dodecylmagnesium bromide is unique due to its longer carbon chain compared to methylmagnesium bromide and ethylmagnesium bromide. This longer chain can influence the solubility and reactivity of the compound. Compared to octylmagnesium bromide and decylmagnesium bromide, this compound has a higher molecular weight and different physical properties, which can affect its behavior in chemical reactions. Tetradecylmagnesium chloride, while similar, contains a chloride ion instead of a bromide ion, which can lead to differences in reactivity and selectivity in certain reactions.

Properties

IUPAC Name

magnesium;dodecane;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25.BrH.Mg/c1-3-5-7-9-11-12-10-8-6-4-2;;/h1,3-12H2,2H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBHQEXPGNCWWBP-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC[CH2-].[Mg+2].[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25BrMg
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50394800
Record name Dodecylmagnesium bromide solution
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50394800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15890-72-9
Record name Dodecylmagnesium bromide solution
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50394800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of dodecylmagnesium bromide in the synthesis of (−)-pseudohygrophorone A12 and (−)-pseudohygrophorone B12?

A1: this compound acts as a nucleophile in the synthesis. The research paper describes its use in a diastereoselective addition reaction with a highly oxygenated ketone derived from (−)-quinic acid []. This addition introduces the characteristic dodecyl side chain found in both (−)-pseudohygrophorone A12 and (−)-pseudohygrophorone B12. The reaction's diastereoselectivity is crucial as it dictates the stereochemistry of the final products.

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